molecular formula C12H16F2OS B7990180 (3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane

(3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane

Cat. No.: B7990180
M. Wt: 246.32 g/mol
InChI Key: GUUUWHRMLSJQIC-UHFFFAOYSA-N
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Description

(3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane (CAS RN: 1443335-39-4) is an organosulfur and fluoro-organic compound with the molecular formula C12H16F2OS and a molecular weight of 246.32 g/mol . This specific pattern of fluorine and oxygen substitution on the phenyl ring is a common structural motif in medicinal chemistry and is frequently employed in the design and synthesis of novel bioactive molecules, including tricyclic derivatives explored for a wide range of pharmaceutical applications . As a research chemical, its primary value lies in its role as a key synthetic intermediate or building block. Researchers utilize such compounds to create more complex structures for screening and development in drug discovery programs . The incorporation of fluorine atoms can significantly alter a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets, making fluoro-organic compounds particularly valuable in optimizing lead compounds . The pentyloxy chain and methylsulfane group provide additional sites for chemical modification, allowing for extensive structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,3-difluoro-5-methylsulfanyl-2-pentoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2OS/c1-3-4-5-6-15-12-10(13)7-9(16-2)8-11(12)14/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUUWHRMLSJQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1F)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 3,5-Difluorophenol

The synthesis begins with 3,5-difluorophenol , where the hydroxyl group is alkylated with pentyl bromide under basic conditions:

3,5-Difluorophenol + Pentyl bromideK2CO3,DMF3,5-Difluoro-4-pentyloxybenzene\text{3,5-Difluorophenol + Pentyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3,5-Difluoro-4-pentyloxybenzene}

Key Conditions :

  • Solvent : Dimethylformamide (DMF) or acetone.

  • Base : Potassium carbonate (K2_2CO3_3).

  • Temperature : Reflux (80–100°C) for 12–24 hours.

Bromination at Position 1

Electrophilic bromination introduces a bromine atom para to the pentyloxy group:

3,5-Difluoro-4-pentyloxybenzeneBr2,FeBr33,5-Difluoro-4-pentyloxy-1-bromobenzene\text{3,5-Difluoro-4-pentyloxybenzene} \xrightarrow{\text{Br}2, \text{FeBr}3} \text{3,5-Difluoro-4-pentyloxy-1-bromobenzene}

Optimization Notes :

  • Yield : 65–75% with FeBr3_3 as a Lewis acid.

  • Regioselectivity : Bromination occurs para to the electron-donating pentyloxy group.

Introduction of the Methylsulfanyl Group

Nucleophilic Substitution with Sodium Thiomethoxide

The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) with sodium thiomethoxide (NaSMe):

3,5-Difluoro-4-pentyloxy-1-bromobenzene + NaSMeDMF, 120°C(3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane\text{3,5-Difluoro-4-pentyloxy-1-bromobenzene + NaSMe} \xrightarrow{\text{DMF, 120°C}} \text{this compound}

Critical Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.

  • Temperature : 120°C for 8–12 hours.

  • Yield : 50–60% due to competing side reactions.

Ullmann-Type Coupling with Methanethiol

Copper-catalyzed coupling offers an alternative pathway:

3,5-Difluoro-4-pentyloxy-1-bromobenzene + CH3SHCuI, 1,10-Phenanthroline, Cs2CO3Target Compound\text{3,5-Difluoro-4-pentyloxy-1-bromobenzene + CH}3\text{SH} \xrightarrow{\text{CuI, 1,10-Phenanthroline, Cs}2\text{CO}_3} \text{Target Compound}

Advantages :

  • Catalyst : CuI with 1,10-phenanthroline ligand.

  • Base : Cesium carbonate (Cs2_2CO3_3).

  • Yield : 70–80% under optimized conditions.

Alternative Route via Thiophenol Intermediate

Synthesis of 3,5-Difluoro-4-pentyloxythiophenol

Bromide-to-thiol conversion employs sodium hydrosulfide (NaSH):

3,5-Difluoro-4-pentyloxy-1-bromobenzene + NaSHCu powder, DMSO3,5-Difluoro-4-pentyloxythiophenol\text{3,5-Difluoro-4-pentyloxy-1-bromobenzene + NaSH} \xrightarrow{\text{Cu powder, DMSO}} \text{3,5-Difluoro-4-pentyloxythiophenol}

Reaction Insights :

  • Solvent : Dimethyl sulfoxide (DMSO) facilitates Cu-mediated substitution.

  • Yield : 60–70% after purification.

Methylation of Thiophenol

The thiol intermediate is methylated using methyl iodide:

3,5-Difluoro-4-pentyloxythiophenol + CH3INaOH, EtOHTarget Compound\text{3,5-Difluoro-4-pentyloxythiophenol + CH}_3\text{I} \xrightarrow{\text{NaOH, EtOH}} \text{Target Compound}

Conditions :

  • Base : Aqueous NaOH.

  • Solvent : Ethanol at 60°C for 6 hours.

  • Yield : 85–90%.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Advantages Limitations
SNAr with NaSMe NaSMe, DMF50–60%Simple setupModerate yield, side reactions
Ullmann Coupling CuI, CH3_3SH70–80%Higher yield, fewer byproductsRequires specialized ligands
Thiophenol Methylation NaSH, CH3_3I85–90%High yield, scalableMulti-step synthesis

Optimization and Scale-Up Considerations

Solvent Effects

  • DMF vs. DMSO : DMSO improves solubility of Cu catalysts in Ullmann reactions but complicates product isolation.

  • Temperature Control : Reactions above 100°C require pressurized systems for large-scale synthesis.

Purity and Characterization

  • GC-MS Analysis : Confirms absence of residual thiol or bromide.

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify regiochemistry and functional group integrity .

Chemical Reactions Analysis

Types of Reactions

(3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound shows promise as a pharmacological agent due to its structural features which may influence biological activity. The presence of the difluoro group can enhance lipophilicity and metabolic stability, making it a candidate for drug development targeting specific receptors or enzymes.

  • Case Study: Androgen Receptor Inhibition
    A recent study indicated that similar sulfane compounds can act as bifunctional agents to degrade and inhibit androgen receptors, suggesting potential applications in treating hormone-dependent cancers .

Catalysis

(3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane can be utilized in catalytic processes, particularly in the oxidation of sulfides. Research has shown that sulfide compounds can be oxidized effectively using metal complexes as catalysts.

  • Data Table: Oxidation Efficiency
Catalyst TypeSulfide Conversion (%)Selectivity towards Sulfoxide (%)Reaction Time (h)
Polystyrene-bound complex93.863.72
Non-polymer-bound complex85.050.02

This table illustrates the efficiency of polymer-bound catalysts in oxidizing methyl phenyl sulfide, highlighting the potential for similar applications with this compound .

Material Science

The compound's unique properties make it suitable for developing advanced materials, particularly in the field of liquid crystals and polymers.

  • Case Study: Liquid-Crystalline Properties
    Research into fluorinated compounds has revealed their utility in creating light-emitting liquid crystals with enhanced thermal stability and optical properties. These materials are essential for display technologies and sensors .

Mechanism of Action

The mechanism of action of (3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound’s fluorine atoms and pentyloxy group contribute to its binding affinity and specificity towards certain enzymes or receptors. The methylsulfane group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Compounds
Compound Name CAS Number Functional Groups Key Properties Regulatory Status
(3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane N/A Thioether, difluorophenyl, pentyloxy High lipophilicity, inferred stability Not listed
Diphenyl Sulfone 127-63-9 Sulfone High thermal stability, polar solvent AICS, IECSC, ENCS
N-Methyl-4-[perfluorinated]benzenesulfonamide 69013-34-9 Sulfonamide, perfluoroalkyl Bioactive, surfactant applications TSCA, NDSL
4-(2,4-Difluorophenyl)-triazole-thione N/A Triazole-thione, sulfonyl Antimicrobial activity Research use only
Table 2: Substituent Impact on Properties
Substituent Electronic Effect Physicochemical Impact Example Compound
3,5-Difluoro Electron-withdrawing Enhanced oxidative stability Target compound
Pentyloxy Electron-donating Increased lipophilicity Target compound
Sulfone (-SO₂-) Strong polarity High thermal stability Diphenyl sulfone
Perfluoroalkyl Extreme hydrophobicity Chemical resistance Fluorinated benzenesulfonamides

Biological Activity

(3,5-Difluoro-4-(pentyloxy)phenyl)(methyl)sulfane is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound features a phenyl ring substituted with difluoro and pentyloxy groups, along with a methyl sulfide moiety. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and agrochemicals.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16F2O1S\text{C}_{13}\text{H}_{16}\text{F}_2\text{O}_1\text{S}

This structure suggests that the compound may exhibit unique interactions with biological targets due to the presence of both electron-withdrawing (difluoro) and electron-donating (pentyloxy) groups.

The biological activity of this compound likely involves interactions with various molecular targets, including enzymes and receptors. The difluoro and pentyloxy substituents can modify the compound's binding affinity and specificity, impacting its biological effects. Potential mechanisms include:

  • Enzyme Inhibition: The sulfane group may interact with thiol-containing enzymes, potentially inhibiting their activity.
  • Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that sulfane compounds can exhibit antimicrobial properties. A study on similar sulfide derivatives showed significant activity against various bacterial strains, suggesting that this compound may also possess such properties.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Comparison Compound 1S. aureus16 µg/mL
Comparison Compound 2P. aeruginosa64 µg/mL

Cytotoxicity and Antiproliferative Effects

In vitro studies are essential for evaluating the cytotoxic effects of the compound on cancer cell lines. Preliminary data suggest that derivatives of similar structures have shown promising antiproliferative activity.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

Case Studies

  • Synthesis and Evaluation of Sulfide Derivatives : A study synthesized various sulfide derivatives and evaluated their biological activities against cancer cell lines. The results indicated that modifications in the substituents significantly affected the cytotoxicity profiles.
  • Enzyme Interaction Studies : Research focusing on enzyme interactions revealed that certain sulfide compounds could inhibit key metabolic enzymes involved in cancer metabolism, providing insights into potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related compounds suggest:

  • Fluorine Substitution : The presence of fluorine atoms can enhance lipophilicity and membrane permeability.
  • Alkoxy Groups : The introduction of alkoxy groups may improve solubility and bioavailability.

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